molecular formula C10H14N2O2 B1341156 1-(3-Furoyl)-1,4-diazepane CAS No. 915923-81-8

1-(3-Furoyl)-1,4-diazepane

Cat. No. B1341156
CAS RN: 915923-81-8
M. Wt: 194.23 g/mol
InChI Key: HVPYRRBZJNYSJM-UHFFFAOYSA-N
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Description

“1-(3-Furoyl)-1,4-diazepane” is likely a compound that contains a furoyl group and a diazepane ring. Furoyl group is a functional group consisting of a furan ring bonded to a carbonyl group . Diazepane is a seven-membered ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(3-Furoyl)-1,4-diazepane” are not available, similar compounds are often synthesized through reactions involving furoyl chlorides .


Molecular Structure Analysis

The molecular structure of “1-(3-Furoyl)-1,4-diazepane” would likely involve a seven-membered diazepane ring attached to a furoyl group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions of “1-(3-Furoyl)-1,4-diazepane” would likely be influenced by the reactivity of the furoyl group and the diazepane ring. Furoyl groups can undergo various reactions, including nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Furoyl)-1,4-diazepane” would be influenced by its molecular structure. For example, the presence of the furoyl group could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(3-Furoyl)-1,4-diazepane, as part of the broader class of diazepane derivatives, has seen considerable interest in synthetic organic chemistry. Research has focused on the development of novel synthetic methods to produce various diazepane derivatives due to their potential in medicinal chemistry and material science.

  • Catalyst-Free Synthesis: The catalyst-free synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes has been reported, utilizing a three-component one-pot method that offers high chemo- and regioselectivity, with yields up to 96% (Mittersteiner et al., 2019).
  • Polyheterocyclic Chemical Space Exploration: A novel polyheterocyclic chemical space was explored through one-pot four-component coupling reactions, generating complex structures like 6H-furo[3,2-f]pyrrolo[1,2-d][1,4]diazepine, highlighting the versatility of diazepane derivatives in constructing intricate molecular architectures (Yoon et al., 2020).
  • Facile Access to New Diazepines Derivatives: The synthesis of new diazepine derivatives, including 1,4-diazepines, has been achieved through one-pot double condensation reactions, leading to compounds with potential spectroscopic and structural applications (Ahumada et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of “1-(3-Furoyl)-1,4-diazepane”. For example, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for research on “1-(3-Furoyl)-1,4-diazepane” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on its pharmacological properties .

properties

IUPAC Name

1,4-diazepan-1-yl(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPYRRBZJNYSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588212
Record name (1,4-Diazepan-1-yl)(furan-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Furoyl)-1,4-diazepane

CAS RN

915923-81-8
Record name 3-Furanyl(hexahydro-1H-1,4-diazepin-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Diazepan-1-yl)(furan-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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